8-Bromo-6-chloroimidazo[1,2-a]pyrazine;hydrochloride
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Overview
Description
8-Bromo-6-chloroimidazo[1,2-a]pyrazine;hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of bromine and chlorine substituents at the 8th and 6th positions, respectively, on the imidazo[1,2-a]pyrazine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyrazine;hydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: The imidazo[1,2-a]pyrazine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyrazine derivative, with an appropriate electrophile.
Introduction of Bromine and Chlorine Substituents: The bromine and chlorine substituents can be introduced through halogenation reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be performed using chlorine gas or N-chlorosuccinimide (NCS).
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and batch processing .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-chloroimidazo[1,2-a]pyrazine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde .
Scientific Research Applications
8-Bromo-6-chloroimidazo[1,2-a]pyrazine;hydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and infectious diseases.
Material Science: The compound is employed in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloroimidazo[1,2-a]pyrazine;hydrochloride depends on its specific application. In medicinal chemistry, the compound may act by:
Binding to Molecular Targets: It can bind to specific proteins or enzymes, inhibiting their activity and thereby exerting therapeutic effects.
Modulating Pathways: The compound can influence various biochemical pathways, leading to changes in cellular processes.
The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-chloroimidazo[1,2-a]pyrazine: Similar structure but with reversed positions of bromine and chlorine substituents.
8-Bromo-6-chloroimidazo[1,2-a]pyridine: A related compound with a pyridine ring instead of a pyrazine ring.
Uniqueness
8-Bromo-6-chloroimidazo[1,2-a]pyrazine;hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
8-bromo-6-chloroimidazo[1,2-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3.ClH/c7-5-6-9-1-2-11(6)3-4(8)10-5;/h1-3H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQOXAJSCGOZLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C(C2=N1)Br)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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